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Compound of Interest

Compound Name: 3-Methoxy-4-nitrophenol

Cat. No.: B113588 Get Quote

For researchers, scientists, and professionals in drug development, the precise and

unambiguous characterization of molecular structures is a cornerstone of successful research

and development. The isomeric variations of substituted nitrophenols, for instance, can exhibit

vastly different biological activities and chemical properties. This guide provides an in-depth

comparative analysis of the spectroscopic signatures of 3-Methoxy-4-nitrophenol and its

closely related derivatives. By delving into the nuances of Nuclear Magnetic Resonance

(NMR), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry

(MS) data, we aim to equip you with the expertise to confidently distinguish between these

structurally similar compounds.

Introduction to 3-Methoxy-4-nitrophenol and its
Significance
3-Methoxy-4-nitrophenol, a substituted aromatic compound, and its derivatives are important

intermediates in the synthesis of various pharmaceuticals and other fine chemicals[1]. The

introduction of a methoxy group and a nitro group onto the phenol backbone significantly

influences the electron distribution within the aromatic ring, leading to unique spectroscopic

characteristics for each isomer and derivative. Understanding these spectroscopic fingerprints

is paramount for reaction monitoring, quality control, and the elucidation of structure-activity

relationships.

This guide will focus on a comparative analysis of 3-Methoxy-4-nitrophenol against its key

isomers and a methylated derivative to highlight the subtle yet critical differences in their
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spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the elucidation of molecular structure

in solution. The chemical shifts (δ) of ¹H and ¹³C nuclei provide detailed information about the

electronic environment of each atom, while coupling constants reveal the connectivity between

neighboring nuclei.

¹H NMR Spectral Data Comparison
The position of the methoxy and nitro groups on the phenol ring dramatically influences the

chemical shifts and splitting patterns of the aromatic protons.

Compound
Aromatic Protons
(δ, ppm)

Methoxy Protons
(δ, ppm)

Other Protons (δ,
ppm)

3-Methoxy-4-

nitrophenol

Data not available in

searched sources
Data not available -

2-Methoxy-4-

nitrophenol

H-3: ~7.3 (d), H-5:

~7.9 (dd), H-6: ~7.1

(d)

~3.9 (s) -OH: broad signal

4-Methoxy-2-

nitrophenol

H-3: ~7.6 (d), H-5:

~7.0 (dd), H-6: ~7.2

(d)

~3.9 (s) -OH: broad signal

3-Methyl-4-nitrophenol

H-2: ~8.0 (d), H-5:

~7.0 (dd), H-6: ~6.9

(d)[2]

- -CH₃: ~2.5 (s)[2]

Expert Interpretation: The electron-withdrawing nature of the nitro group generally deshields

ortho and para protons, shifting their signals downfield (higher ppm). Conversely, the electron-

donating methoxy group shields ortho and para protons, moving them upfield (lower ppm). The

interplay of these effects in different isomers results in unique chemical shifts and coupling

patterns that are diagnostic for each compound. For instance, in 3-Methyl-4-nitrophenol, the
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proton at position 2, being ortho to the strongly withdrawing nitro group, is expected to be the

most downfield aromatic proton[2].

¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide complementary information on the carbon skeleton of the

molecule.

Compound
Aromatic Carbons
(δ, ppm)

Methoxy Carbon (δ,
ppm)

Other Carbons (δ,
ppm)

3-Methoxy-4-

nitrophenol

Data not available in

searched sources
Data not available -

2-Methoxy-4-

nitrophenol

C-1: ~152, C-2: ~141,

C-3: ~110, C-4: ~141,

C-5: ~117, C-6: ~120

~56 -

4-Methoxy-2-

nitrophenol

C-1: ~155, C-2: ~140,

C-3: ~116, C-4: ~152,

C-5: ~110, C-6: ~118

~56 -

3-Methyl-4-nitrophenol

C-1 (C-OH): ~160, C-

2: ~125, C-3: ~135, C-

4 (C-NO₂): ~140, C-5:

~120, C-6: ~115[2]

- -CH₃: ~20

Expert Interpretation: The carbons directly attached to the electron-withdrawing nitro group and

the electronegative oxygen of the hydroxyl and methoxy groups are typically found at higher

chemical shifts (downfield). The specific positions of these deshielded carbons are highly

indicative of the substitution pattern on the aromatic ring.

Vibrational Spectroscopy: Unveiling Functional
Groups with FT-IR
Infrared spectroscopy is a rapid and sensitive method for identifying the functional groups

present in a molecule. The vibrational frequencies of different bonds provide a characteristic

"fingerprint" of the compound.
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Functional
Group

3-Methoxy-4-
nitrophenol

2-Methoxy-4-
nitrophenol

4-Methoxy-2-
nitrophenol

3-Methyl-4-
nitrophenol

O-H Stretch

(phenol)

Data not

available

~3400-3200

cm⁻¹ (broad)

~3400-3200

cm⁻¹ (broad)

3600 - 3200

cm⁻¹ (Strong,

Broad)[2]

C-H Stretch

(aromatic)

Data not

available

~3100-3000

cm⁻¹

~3100-3000

cm⁻¹

3100 - 3000

cm⁻¹ (Medium)

[2]

NO₂ Stretch

(asymmetric)

Data not

available
~1520 cm⁻¹ ~1530 cm⁻¹

1550 - 1500

cm⁻¹ (Strong)[2]

NO₂ Stretch

(symmetric)

Data not

available
~1340 cm⁻¹ ~1330 cm⁻¹

1350 - 1300

cm⁻¹ (Strong)[2]

C-O Stretch (aryl

ether)

Data not

available
~1270 cm⁻¹ ~1260 cm⁻¹ -

C-O Stretch

(phenol)

Data not

available
~1210 cm⁻¹ ~1220 cm⁻¹

1260 - 1000

cm⁻¹ (Strong)[2]

Expert Interpretation: The broadness of the O-H stretching band is a clear indication of

intermolecular hydrogen bonding. The strong absorptions corresponding to the symmetric and

asymmetric stretches of the nitro group are highly characteristic. The position of the C-O

stretching bands can also provide clues about the electronic environment of the ether and

phenol groups.

UV-Visible Spectroscopy: Probing Electronic
Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The wavelength of maximum absorption (λmax) is influenced by the extent of conjugation and

the presence of auxochromes and chromophores.
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Compound λmax (nm) Solvent

3-Methoxy-4-nitrophenol
Data not available in searched

sources
-

2-Methoxy-4-nitrophenol ~350, ~290 Methanol

4-Methoxy-2-nitrophenol ~360, ~285 Methanol

3-Methyl-4-nitrophenol ~398, ~280 Ethanol

Expert Interpretation: The nitro group acts as a strong chromophore, and its conjugation with

the aromatic ring and the auxochromic hydroxyl and methoxy groups leads to absorptions in

the UV-Vis region. The position of the substituents affects the extent of conjugation and,

consequently, the λmax values. The observed shifts in λmax between isomers can be

rationalized by considering the electronic effects of the substituents on the energy of the π →

π* transitions.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a

compound and gaining insights into its structure through fragmentation patterns.

Compound Molecular Ion [M]⁺ (m/z) Key Fragment Ions (m/z)

3-Methoxy-4-nitrophenol 169 (Predicted)[3][4]
[M-NO₂]⁺, [M-CH₃]⁺, [M-

OCH₃]⁺ (Predicted)

2-Methoxy-4-nitrophenol 169[5]

154 ([M-CH₃]⁺), 139 ([M-

NO]⁺), 123 ([M-NO₂]⁺), 109,

81

4-Methoxy-2-nitrophenol 169[6]

154 ([M-CH₃]⁺), 139 ([M-

NO]⁺), 123 ([M-NO₂]⁺), 109,

81

3-Methyl-4-nitrophenol 153[7]
136 ([M-OH]⁺), 123 ([M-NO]⁺),

107 ([M-NO₂]⁺), 77 ([C₆H₅]⁺)[2]
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Expert Interpretation: The molecular ion peak confirms the molecular weight of the compound.

The fragmentation patterns provide valuable structural information. For instance, the loss of a

methyl radical (CH₃) from the methoxy-substituted isomers is a common fragmentation

pathway. The loss of NO₂ is also a characteristic fragmentation for nitroaromatic compounds.

The differences in the relative abundances of these fragment ions can be used to distinguish

between isomers.

Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data presented, the following

general experimental protocols are recommended.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and

improve sensitivity.

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectrum.

FT-IR Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar

and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:
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Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and record the sample spectrum.

The spectrum is typically scanned from 4000 to 400 cm⁻¹.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent

solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give

an absorbance reading between 0.2 and 1.0.

Data Acquisition:

Record a baseline spectrum using a cuvette filled with the pure solvent.

Fill a quartz cuvette with the sample solution and record the UV-Vis spectrum, typically

from 200 to 800 nm.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce

ionization and fragmentation.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity

versus m/z.

Visualizing the Analytical Workflow
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The following diagram illustrates a typical workflow for the comprehensive spectroscopic

analysis of a 3-Methoxy-4-nitrophenol derivative.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

3-Methoxy-4-nitrophenol Derivative

NMR (1H & 13C)

FT-IR

UV-Vis

Mass Spectrometry

Structure Elucidation

Comparison with Alternatives

Purity Assessment

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Conclusion
The spectroscopic analysis of 3-Methoxy-4-nitrophenol and its derivatives reveals a rich

tapestry of information that allows for their confident identification and differentiation. While a

complete experimental dataset for 3-Methoxy-4-nitrophenol was not available in the searched

literature, the comparative data from its isomers and derivatives provide a strong framework for

predicting its spectroscopic characteristics. The subtle interplay of electronic and steric effects

of the methoxy and nitro substituents creates unique and diagnostic fingerprints in NMR, FT-IR,

UV-Vis, and Mass spectra. By understanding these nuances and employing the standardized

experimental protocols outlined in this guide, researchers can ensure the integrity of their
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chemical entities and advance their research and development endeavors with a high degree

of confidence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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